(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide
説明
(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide, also known as HMMNH-3, is a compound that has gained attention in the scientific community due to its potential use as an anti-cancer agent. This compound is a derivative of the natural product, plakortin, which is found in sponges. HMMNH-3 has shown promising results in inhibiting the growth of cancer cells in vitro, making it a potential candidate for further research.
作用機序
The mechanism of action of (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and survival. Specifically, (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide has been shown to inhibit the activity of the enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a role in the regulation of cellular metabolism and energy production. Inhibition of GAPDH leads to a decrease in ATP production, which can ultimately lead to cell death.
生化学的および生理学的効果
(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on cancer cell growth, (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide has also been shown to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. This suggests that (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide may have potential as a therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One advantage of (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide is its potential as a therapeutic agent for cancer treatment. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for further research. However, one limitation is that the synthesis of (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide is a multi-step process that requires expertise in organic chemistry. This may limit its accessibility for researchers who do not have experience in synthetic chemistry.
将来の方向性
There are several future directions for research on (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide. One direction is to further investigate its mechanism of action and identify other enzymes or pathways that it may target. This could lead to the development of more effective cancer treatments. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory diseases. Additionally, further research is needed to optimize the synthesis of (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide and develop more efficient methods for its production.
合成法
(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide can be synthesized through a multi-step process starting with the natural product plakortin. The synthesis involves several chemical reactions, including protection and deprotection steps, as well as the use of reagents such as sodium hydride and trifluoroacetic acid. The final step involves the addition of a hydroxylamine derivative to form (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide.
科学的研究の応用
(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide has been the subject of several scientific studies due to its potential as an anti-cancer agent. In vitro studies have shown that (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that (E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide may have potential as a therapeutic agent for cancer treatment.
特性
IUPAC Name |
(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O5/c1-5(3-6(10-13)8(9)12)7(4-16-2)11(14)15/h3,7,13H,4H2,1-2H3,(H2,9,12)/b5-3+,10-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUOEKSZWPGJIM-IYNMRSRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=NO)C(=O)N)C(COC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=N\O)\C(=O)N)/C(COC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E,2Z)-2-hydroxyimino-6-methoxy-4-methyl-5-nitrohex-3-enamide | |
CAS RN |
163032-70-0 | |
Record name | NOR-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163032700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (�±)-(E)-2-[(E)-Hydroxyimino]-6-methoxy-4-methyl-5-nitro-3-hexenamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。